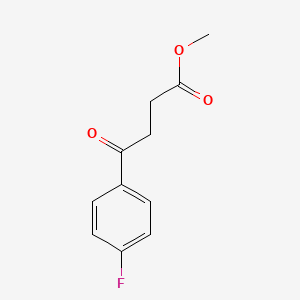

Methyl 4-(4-fluorophenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLOAJPINXKMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409015 | |

| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39560-31-1 | |

| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-fluorophenyl)-4-oxobutanoate

Foreword: The Significance of the 4-Aryl-4-oxobutanoate Scaffold

In the landscape of modern drug discovery and development, the 4-aryl-4-oxobutanoate scaffold represents a cornerstone structural motif. Its prevalence in a multitude of pharmacologically active agents stems from its versatility as a synthetic intermediate, readily amenable to cyclization and further functionalization to access a diverse array of heterocyclic systems. Methyl 4-(4-fluorophenyl)-4-oxobutanoate, the subject of this guide, is of particular interest. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds, enhancing metabolic stability and binding affinity through favorable electronic interactions. This guide provides a comprehensive exploration of the synthesis and characterization of this key intermediate, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

I. Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a robust and well-established two-step sequence. This strategy hinges on the initial formation of a carbon-carbon bond via a Friedel-Crafts acylation, followed by a classic Fischer esterification. This approach is favored for its high efficiency, scalability, and the use of readily available starting materials.

Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride

The foundational step in this synthesis is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 4-(4-fluorophenyl)-4-oxobutanoic acid. This electrophilic aromatic substitution reaction is a stalwart of organic synthesis.

Causality Behind Experimental Choices:

-

Choice of Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice for this transformation. Its potent ability to coordinate with the oxygen atoms of succinic anhydride generates a highly electrophilic acylium ion, which is necessary to overcome the activation energy of the aromatic substitution. A stoichiometric excess of AlCl₃ is crucial, as it complexes with both the anhydride and the resulting ketone product, driving the reaction to completion.

-

Reaction Solvent: While the reaction can be performed neat, the use of an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane can aid in temperature control and facilitate stirring of the reaction mixture. Fluorobenzene itself is often used in excess to serve as both reactant and solvent.

-

Work-up Procedure: The reaction is quenched with ice and concentrated hydrochloric acid. This serves to hydrolyze the aluminum chloride complexes of the product and any unreacted starting materials, allowing for the isolation of the carboxylic acid.

Experimental Workflow for Friedel-Crafts Acylation:

Caption: Experimental workflow for the Friedel-Crafts acylation.

Step 2: Fischer Esterification of 4-(4-fluorophenyl)-4-oxobutanoic acid

The second step involves the conversion of the intermediate carboxylic acid to the desired methyl ester via a Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding process.

Causality Behind Experimental Choices:

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent. Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate.

-

Work-up Procedure: The reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution, to remove the acid catalyst. The product is then extracted into an organic solvent.

Experimental Workflow for Fischer Esterification:

Caption: Experimental workflow for the Fischer esterification.

II. Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and purification of this compound.

Protocol 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (66.7 g, 0.5 mol).

-

Reagent Addition: Add fluorobenzene (150 mL) to the flask and cool the stirred suspension to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve succinic anhydride (25.0 g, 0.25 mol) in fluorobenzene (50 mL) with gentle warming. Allow the solution to cool to room temperature.

-

Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. The mixture will become a thick, dark slurry.

-

Heat the reaction mixture to 50-60 °C in a water bath for 1 hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (100 mL) in a large beaker with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(4-fluorophenyl)-4-oxobutanoic acid as a solid. The crude product can be purified by recrystallization from a mixture of water and ethanol or used directly in the next step.

Protocol 2: Synthesis of this compound

-

Reaction Setup: To a 500 mL round-bottom flask, add the crude 4-(4-fluorophenyl)-4-oxobutanoic acid (from the previous step, approx. 0.25 mol).

-

Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (5 mL) with stirring.

-

Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to reflux for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and carefully add saturated sodium bicarbonate solution (150 mL) in portions until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water (100 mL) and brine (100 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

III. Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following data is predicted based on the structure and analysis of analogous compounds.

Logical Flow of Characterization:

Caption: Logical flow for the characterization of the synthesized compound.

Predicted Spectroscopic and Chromatographic Data

| Technique | Predicted Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-7.95 (m, 2H), 7.20-7.10 (m, 2H), 3.70 (s, 3H), 3.30 (t, 2H), 2.80 (t, 2H) | Aromatic protons ortho to the carbonyl group are deshielded. Aromatic protons ortho to the fluorine atom. Methyl ester singlet. Methylene protons adjacent to the carbonyl group. Methylene protons adjacent to the ester group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.5, 173.0, 166.0 (d, J=255 Hz), 132.5 (d, J=3 Hz), 131.0 (d, J=9 Hz), 115.8 (d, J=22 Hz), 52.0, 33.5, 28.0 | Ketone carbonyl. Ester carbonyl. Carbon bearing the fluorine atom (doublet due to C-F coupling). Aromatic CH carbons. Aromatic C-H carbons. Aromatic C-H carbons. Methyl ester carbon. Methylene carbon alpha to ketone. Methylene carbon alpha to ester. |

| FTIR (ATR) | ν_max 3050-2950 cm⁻¹ (C-H stretch), 1735 cm⁻¹ (C=O ester stretch), 1685 cm⁻¹ (C=O ketone stretch), 1600, 1500 cm⁻¹ (C=C aromatic stretch), 1250-1150 cm⁻¹ (C-F stretch) | Characteristic stretches for aromatic and aliphatic C-H bonds. Strong absorption for the ester carbonyl. Strong absorption for the aryl ketone carbonyl. Characteristic aromatic ring vibrations. Strong absorption indicative of the C-F bond. |

| Mass Spectrometry (EI) | m/z 210 (M⁺), 179, 151, 123, 95 | Molecular ion peak. Loss of the methoxy group (-OCH₃). Loss of the carbomethoxy group (-COOCH₃). Fragment corresponding to the fluorobenzoyl cation. Fragment corresponding to the fluorophenyl cation. |

| HPLC (RP-C18) | A single major peak with a purity >98% | Retention time will be dependent on the specific method conditions (mobile phase composition, flow rate, etc.). The high purity indicates a successful synthesis and purification. |

IV. Conclusion and Future Directions

This guide has delineated a reliable and efficient synthetic route to this compound, a valuable intermediate in medicinal chemistry. The detailed protocols for the Friedel-Crafts acylation and Fischer esterification, along with the predicted comprehensive characterization data, provide a solid foundation for researchers in the field. The self-validating nature of these established methodologies ensures a high probability of success in the laboratory.

The versatility of the 4-aryl-4-oxobutanoate scaffold opens up numerous avenues for further research. The ketone and ester functionalities serve as handles for a wide range of chemical transformations, including the synthesis of various heterocyclic systems such as pyridazinones, pyrrolidones, and thiophenes. The presence of the 4-fluorophenyl moiety provides a strategic point for the development of novel therapeutic agents with potentially enhanced pharmacological profiles.

V. References

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Friedel Crafts Acylation. Scribd. [Link]

-

Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Spectroscopic Characterization of Methyl 4-(4-fluorophenyl)-4-oxobutanoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(4-fluorophenyl)-4-oxobutanoate, a keto-ester of significant interest in synthetic chemistry and drug development. With the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol , this compound's structural elucidation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This document offers an in-depth interpretation of the predicted spectroscopic data, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound is characterized by a p-fluorophenyl ketone moiety linked to a methyl butanoate chain. This unique arrangement of functional groups—an aromatic ring, a ketone, and an ester—gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these groups is paramount for accurate spectral interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the ketone, the ester group, and the fluorine atom.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet of doublets | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.25 | Doublet of doublets | 2H | Aromatic protons meta to the carbonyl group |

| ~3.65 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~3.30 | Triplet | 2H | Methylene protons adjacent to the ketone (-CH₂-C=O) |

| ~2.80 | Triplet | 2H | Methylene protons adjacent to the ester (-CH₂-COOCH₃) |

In-depth Interpretation

The aromatic region is expected to show two distinct signals due to the influence of the fluorine substituent. The protons ortho to the carbonyl group are deshielded and appear at a lower field (~8.05 ppm). The protons meta to the carbonyl group are located at a higher field (~7.25 ppm). The singlet at approximately 3.65 ppm is characteristic of the methyl ester protons. The two methylene groups appear as triplets, a result of spin-spin coupling with their adjacent methylene neighbors. The methylene group adjacent to the electron-withdrawing ketone is expected to be further downfield (~3.30 ppm) compared to the methylene group adjacent to the ester functionality (~2.80 ppm). This interpretation is consistent with the analysis of related structures like methyl propanoate.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The presence of the carbonyl groups, the aromatic ring, and the methyl ester will result in signals across a wide chemical shift range.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Ketone Carbonyl (C=O) |

| ~173.0 | Ester Carbonyl (C=O) |

| ~166.0 (d, ¹JCF ≈ 255 Hz) | Aromatic Carbon attached to Fluorine (C-F) |

| ~133.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic Carbon ipso to the carbonyl group |

| ~131.0 (d, ³JCF ≈ 9 Hz) | Aromatic Carbons ortho to the carbonyl group |

| ~116.0 (d, ²JCF ≈ 22 Hz) | Aromatic Carbons meta to the carbonyl group |

| ~52.0 | Methyl Ester Carbon (-OCH₃) |

| ~33.5 | Methylene Carbon adjacent to the ketone (-CH₂-C=O) |

| ~28.0 | Methylene Carbon adjacent to the ester (-CH₂-COOCH₃) |

In-depth Interpretation

The spectrum is expected to be dominated by the two carbonyl signals at the downfield end, with the ketone carbonyl appearing at a lower field than the ester carbonyl.[3] The aromatic region will display four distinct signals due to the fluorine substitution. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine. The aliphatic region will contain signals for the methyl ester carbon and the two methylene carbons, with their chemical shifts influenced by the adjacent electron-withdrawing groups. The principles of interpreting such spectra are well-established.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in this compound.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1685 | Strong | Ketone C=O stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-F stretch |

In-depth Interpretation

The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl is expected to absorb at a higher frequency (~1735 cm⁻¹) than the ketone carbonyl (~1685 cm⁻¹), which is conjugated with the aromatic ring. The spectrum will also show characteristic aromatic and aliphatic C-H stretching vibrations. The presence of the C-F bond will be indicated by a strong absorption band around 1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 210 | [C₁₁H₁₁FO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 179 | [C₁₀H₈FO₂]⁺ | Loss of ˙OCH₃ |

| 151 | [C₉H₈FO]⁺ | Loss of ˙COOCH₃ |

| 123 | [C₇H₄FO]⁺ | Acylium ion, [FC₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

In-depth Interpretation

The molecular ion peak is expected at m/z 210, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be dictated by the presence of the ester and ketone functionalities. Common fragmentation pathways for esters include the loss of the alkoxy group (˙OCH₃) to give a fragment at m/z 179, and the loss of the entire methoxycarbonyl group (˙COOCH₃) to yield a fragment at m/z 151.[4] A prominent peak at m/z 123 is predicted, corresponding to the stable 4-fluorobenzoyl cation. Further fragmentation can lead to the formation of the fluorophenyl cation at m/z 95.[5]

Fragmentation Workflow

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or a thin film of the compound on a salt plate (e.g., NaCl or KBr) can be used.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion

The predicted spectroscopic data for this compound provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The interpretations provided in this guide, based on established principles and data from analogous compounds, serve as a valuable resource for researchers working with this and related molecules.

References

-

PubChem. (n.d.). Methyl 3-[(4-fluorobenzoyl)amino]benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-fluorobenzoylacetate. Retrieved from [Link]

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Brown, W. P. (2025). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

WordPress.com. (n.d.). ir | ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

-

The Catalyst. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Brown, W. P. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloroacetoacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to Methyl 4-(4-fluorophenyl)-4-oxobutanoate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a fluorinated ketoester that has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique structure, featuring an aromatic ketone and a methyl ester separated by an ethylene bridge, makes it an ideal precursor for a wide range of complex heterocyclic and carbocyclic scaffolds. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, a detailed and validated two-step synthetic protocol with mechanistic insights, and its contemporary applications, particularly its role as a key intermediate in the synthesis of novel therapeutics like protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical entity in their synthetic programs.

Compound Identification and Chemical Structure

The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature, and its identity is further confirmed by various chemical identifiers.

-

IUPAC Name: this compound

-

Synonyms: Methyl 3-(4-fluorobenzoyl)propanoate, 4-(4-Fluorophenyl)-4-oxobutyric acid methyl ester[1]

-

Chemical Structure:

-

SMILES: COC(=O)CCC(=O)C1=CC=C(C=C1)F

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 210.20 g/mol | [1][2] |

| Appearance | Yellow to pale yellow oil | [3] |

| Purity | ≥98% (typical commercial grade) | [2] |

| Boiling Point | 132-140 °C at 0.3 Torr (for the 3-fluoro isomer) | [3] |

| Storage | Store at room temperature, sealed in a dry environment | [1][2] |

Note: Experimental data such as melting point and density for the 4-fluoro isomer are not consistently reported in public literature. The boiling point of the structural isomer provides a reasonable estimate for vacuum distillation conditions.

Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of this compound is a two-step process. This strategy involves an initial Friedel-Crafts acylation to form the carbon skeleton, followed by a standard esterification. This approach is favored for its high yields and the use of readily available starting materials.

Synthetic Strategy Overview

The synthesis begins with the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid.[4] The subsequent step is a Fischer esterification of the resulting carboxylic acid with methanol under acidic conditions to yield the final methyl ester product.[5]

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

-

Reagent Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (to handle HCl gas), add anhydrous aluminum chloride (AlCl₃, 2.1 eq.). Cool the flask in an ice-water bath to 0-5 °C.

-

Solvent Addition: Slowly add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane.

-

Reactant Addition: In a separate beaker, dissolve succinic anhydride (1.0 eq.) and fluorobenzene (1.0 eq.). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Causality: The Lewis acid (AlCl₃) coordinates with the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[6][7] This potent electrophile is necessary to overcome the activation energy of the aromatic substitution. The reaction is exothermic, necessitating slow addition and cooling to prevent side reactions.[4]

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and neutralizes the catalyst.[4]

-

Isolation: The resulting solid precipitate, 4-(4-fluorophenyl)-4-oxobutanoic acid, is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq.) in methanol (MeOH, ~10 volumes), add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or acetyl chloride (which generates HCl in situ).[5]

-

Esterification: Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Causality: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using methanol as the solvent drives the reaction toward the product side.

-

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification via vacuum distillation can be performed if necessary to yield the final product as a pale yellow oil.[3]

Mechanism: Friedel-Crafts Acylation

The key C-C bond-forming step follows a well-established electrophilic aromatic substitution mechanism.

Caption: Key mechanistic steps of the Friedel-Crafts acylation.

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a high-value intermediate. Its primary utility lies in its role as a versatile scaffold for building more complex molecules.

Key Intermediate for Bioactive Molecules

The presence of two distinct functional handles—the ketone and the methyl ester—allows for sequential and regioselective chemical modifications. The ketone can undergo reactions like reduction, reductive amination, or condensation, while the ester can be hydrolyzed, reduced, or converted to an amide.

Building Block for Protein Degraders

A prominent application of this compound is as a "Protein Degrader Building Block".[2] Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The structural motif derived from this compound can serve as a core component or linker element in the synthesis of these complex molecules.

Caption: General workflow for incorporating the building block.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with standard laboratory precautions. Based on structurally related compounds, such as its chloro-analog, potential hazards may include being harmful if swallowed and harmful to aquatic life with long-lasting effects.[8]

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a fundamentally important building block for modern synthetic and medicinal chemistry. Its straightforward and robust two-step synthesis makes it readily accessible for laboratory and industrial-scale production. The dual functionality of the molecule provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the necessary technical foundation for researchers to confidently synthesize, handle, and apply this compound in their research and development endeavors.

References

- Vertex AI Search. (n.d.). This compound, min 98%, 1 gram. Retrieved January 2, 2026.

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved January 2, 2026, from [Link]

-

Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved January 2, 2026, from [Link]

-

Chemspace. (n.d.). Methyl 4-(3-fluorophenyl)-4-oxobutanoate - C11H11FO3. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 2, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved January 2, 2026, from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:39560-31-1. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound - CAS:39560-31-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 8. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(4-fluorophenyl)-4-oxobutanoate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a keto-ester building block of significant interest in contemporary medicinal chemistry and drug discovery. Its bifunctional nature, incorporating a ketone and a methyl ester separated by a flexible alkyl chain, makes it a versatile precursor for the synthesis of more complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" highlights its strategic importance in the development of novel therapeutics, particularly in the rapidly advancing field of Targeted Protein Degradation (TPD).[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its critical role in the design of Proteolysis-Targeting Chimeras (PROTACs), and essential analytical characterization methods.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These attributes are foundational to its use in synthetic chemistry, influencing reaction stoichiometry, analytical characterization, and downstream applications.

| Attribute | Value | Source(s) |

| Chemical Formula | C₁₁H₁₁FO₃ | [1] |

| Molecular Weight | 210.2 g/mol | [1] |

| CAS Number | 39560-31-1 | [1] |

| Synonyms | Methyl 3-(4-fluorobenzoyl)propanoate, 4-(4-Fluorophenyl)-4-oxobutyric acid methyl ester, Methyl 3-(p-fluorobenzoyl)propionate |

Physicochemical Properties: A Comparative Analysis

While specific, experimentally determined physical properties for this compound are not widely published, data from structurally similar analogs provide valuable insights and reasonable estimations for its handling and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Methyl 4-(3-fluorophenyl)-4-oxobutanoate | C₁₁H₁₁FO₃ | 210.2 | 132-140 @ 0.3 Torr | N/A |

| Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C₁₁H₁₁ClO₃ | 226.66 | N/A | 52-53 |

| Methyl 4-oxobutanoate | C₅H₈O₃ | 116.12 | 187-188 | N/A |

Data compiled from references[2].

The data suggests that the target compound is likely a high-boiling liquid or a low-melting solid at room temperature. Its solubility is predicted to be high in common organic solvents like dichloromethane, ethyl acetate, and alcohols, and low in water, consistent with its organic structure.

Synthesis and Mechanism: Friedel-Crafts Acylation

The most logical and established synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with a suitable succinic acid derivative. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

The reaction proceeds in two main stages:

-

Preparation of the Acylating Agent: Succinic anhydride is reacted with methanol to form methyl hydrogen succinate (monomethyl succinate). This is then converted to the more reactive acyl chloride, methyl 4-chloro-4-oxobutanoate, using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Friedel-Crafts Acylation: The resulting acyl chloride reacts with fluorobenzene in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to yield the target product. The para-substituted product is generally favored due to steric hindrance at the ortho position.

Reaction Mechanism Workflow

Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is based on well-established procedures for Friedel-Crafts acylations.[3] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), suspend anhydrous aluminum chloride (1.2 equivalents) in an excess of fluorobenzene, which serves as both reactant and solvent.

-

Addition of Acylating Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add methyl 4-chloro-4-oxobutanoate (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Drug Development: A Gateway to PROTACs

The primary value of this compound in drug discovery lies in its role as a versatile building block for constructing linkers for Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of two ligands—one for the target protein and one for an E3 ubiquitin ligase—joined by a chemical linker.

The structure of this compound is ideally suited for linker synthesis.

-

The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation, a common strategy for connecting to an E3 ligase ligand or a protein of interest ligand.

-

The ketone can be reductively aminated to introduce a nitrogen atom, serving as another point of attachment or as part of the linker backbone itself.

-

The 4-fluorophenyl group can be retained as a structural element within the final molecule or serve as a reactive handle for further modifications.

Conceptual Workflow: From Building Block to PROTAC

Caption: Conceptual workflow illustrating the use of the title compound in PROTAC synthesis.

Analytical Characterization: Predicted NMR Spectra

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 8.05-7.95 (m, 2H): Aromatic protons ortho to the carbonyl group. Expected to be a multiplet (often appearing as a triplet or doublet of doublets) due to coupling with both the adjacent aromatic protons and the fluorine atom.

-

δ 7.20-7.10 (m, 2H): Aromatic protons meta to the carbonyl group. Appears as a multiplet (often a triplet) due to coupling with adjacent aromatic protons and the fluorine atom.

-

δ 3.68 (s, 3H): Methyl ester protons. Appears as a sharp singlet as there are no adjacent protons.

-

δ 3.25 (t, J = 6.5 Hz, 2H): Methylene protons (CH₂) alpha to the carbonyl group. Appears as a triplet due to coupling with the adjacent methylene group.

-

δ 2.78 (t, J = 6.5 Hz, 2H): Methylene protons (CH₂) alpha to the ester group. Appears as a triplet due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 196.5: Carbonyl carbon of the ketone.

-

δ 173.0: Carbonyl carbon of the methyl ester.

-

δ 165.5 (d, J ≈ 250 Hz): Aromatic carbon directly bonded to fluorine (C-F). The large coupling constant is characteristic.

-

δ 132.0 (d, J ≈ 3 Hz): Aromatic carbon ipso to the carbonyl group.

-

δ 130.5 (d, J ≈ 9 Hz): Aromatic carbons ortho to the carbonyl group.

-

δ 115.8 (d, J ≈ 22 Hz): Aromatic carbons meta to the carbonyl group.

-

δ 51.8: Methyl ester carbon.

-

δ 33.5: Methylene carbon alpha to the ketone.

-

δ 28.0: Methylene carbon alpha to the ester.

Conclusion

This compound is a strategically valuable building block for modern drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its ideal structural motifs for linker construction make it a key resource for researchers developing targeted protein degraders. This guide provides the foundational knowledge—from synthesis to application and characterization—to empower scientists in leveraging this compound for the creation of next-generation therapeutics.

References

-

Hoffman Fine Chemicals. (n.d.). CAS RN 69790-47-3 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate. Hoffman Fine Chemicals. Available at: [Link]

-

Fast Delivery. (n.d.). 7148-01-8 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of Methyl 4-(4-fluorophenyl)-4-oxobutanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability characteristics of Methyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No: 39560-31-1), a compound of interest in various synthetic and research applications.[1][2][3] Given the limited availability of specific quantitative data in public literature, this document emphasizes robust experimental methodologies for determining these critical parameters. The principles and protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the physicochemical properties of this compound, ensuring the reliability and reproducibility of their work.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₁FO₃, is a keto-ester that serves as a building block in organic synthesis.[1][2] Its structure, featuring a fluorinated phenyl ring, a ketone, and a methyl ester, suggests a lipophilic character with potential for hydrogen bonding, influencing its solubility and stability. Understanding these properties is paramount for its effective use in reaction media, for purification, and in formulation for various applications.

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility Profile: Theoretical Considerations and Experimental Determination

Predicted Solubility Behavior

The presence of the fluorophenyl group and the overall carbon skeleton suggests that this compound is likely to be more soluble in organic solvents than in aqueous media. Structurally similar compounds, such as non-fluorinated analogs, are reported to be soluble in common organic solvents like ethanol, ether, and acetone, while exhibiting low solubility in water.[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ester and ketone groups can act as hydrogen bond acceptors, but the large nonpolar backbone limits aqueous solubility. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Favorable dipole-dipole interactions between the solvent and the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Moderate to High | The fluorophenyl group and hydrocarbon chain contribute to van der Waals interactions with nonpolar solvents. |

Experimental Protocols for Solubility Determination

It is strongly recommended that researchers empirically determine the solubility of this compound in their specific solvent systems. The following are robust and widely accepted methods for this purpose.

This is a gold-standard method for determining equilibrium solubility.[4]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

-

Phase Separation: Allow the vials to stand at the set temperature until the excess solid has settled. Centrifugation can be used to expedite this process.[4]

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the solution using a syringe filter compatible with the solvent.

-

Solvent Evaporation and Quantification: Transfer the filtered saturated solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.[4]

-

Mass Determination and Calculation: Once the solvent is completely removed, weigh the vial containing the dried solute. The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).[4]

This method is suitable for compounds with a chromophore and can be more rapid.[4]

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[4]

-

Calibration Curve Generation:

-

For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[4]

-

For HPLC: Inject a known volume of each standard solution into an HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.[4]

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the shake-flask method.

-

Analysis of Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.[4]

-

Quantification:

-

For UV-Vis: Measure the absorbance of the diluted saturated solution and determine the concentration from the calibration curve.[4]

-

For HPLC: Inject the diluted saturated solution and determine the concentration from the calibration curve based on the peak area.

-

-

Calculation: Account for the dilution factor to calculate the solubility in the original saturated solution.

Caption: Workflow for experimental solubility determination.

Stability Profile: Potential Degradation Pathways and Assessment

The stability of this compound is a critical consideration for its storage and handling. The primary points of reactivity are the ester and ketone functionalities.

Predicted Degradation Pathways

Based on the chemical structure, the most probable degradation pathway under non-ideal conditions is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can undergo hydrolysis to yield 4-(4-fluorophenyl)-4-oxobutanoic acid and methanol.[5]

-

Base-Mediated Hydrolysis (Saponification): In the presence of a base, the ester will be saponified to the corresponding carboxylate salt and methanol. This process is generally irreversible.[5]

For structurally similar β-keto esters, self-condensation reactions (e.g., Claisen condensation) can occur under basic conditions, although this is more prevalent when the α-carbon to the ester is acidic.[5] For this compound, hydrolysis is the more anticipated degradation route.

Caption: Predicted hydrolytic degradation pathways.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store it at room temperature in a dry, well-sealed container.[2][6] Exposure to moisture, strong acids, and strong bases should be avoided.

Experimental Protocol for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate.

-

Thermal Stress: Incubate the solid compound and the stock solution at an elevated temperature.

-

Photostability: Expose the solid compound and the stock solution to UV and visible light.

-

-

Time Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Use a stability-indicating analytical method, such as HPLC with a UV or mass spectrometric detector, to quantify the amount of remaining this compound and to detect the formation of any degradation products. The method should be capable of separating the parent compound from all potential degradants.

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate. Identify and characterize any significant degradation products.

Conclusion

While specific published data on the solubility and stability of this compound is scarce, a thorough understanding of its chemical structure allows for reasoned predictions of its behavior. This guide provides a framework for researchers to empirically determine these crucial parameters. By employing the detailed protocols for solubility assessment and forced degradation studies, scientists can generate the necessary data to confidently handle, store, and utilize this compound in their research and development endeavors. The principles of good experimental design and analytical rigor outlined herein are essential for ensuring the integrity of any subsequent work involving this molecule.

References

-

This compound | CAS#:39560-31-1 | Chemsrc. Chemsrc. [Link]

Sources

The Strategic Utility of Methyl 4-(4-fluorophenyl)-4-oxobutanoate in Heterocyclic Synthesis: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the versatile applications of Methyl 4-(4-fluorophenyl)-4-oxobutanoate as a pivotal building block in modern organic synthesis. We will explore its intrinsic chemical reactivity, focusing on the mechanistic underpinnings that enable the construction of diverse and medicinally relevant heterocyclic scaffolds. This document provides not only theoretical insights but also actionable experimental protocols and quantitative data to empower synthetic chemists in their research endeavors.

Core Reactivity and Strategic Positioning

This compound is a bifunctional molecule possessing both a ketone and a methyl ester, separated by a flexible three-carbon chain. This γ-ketoester framework is the cornerstone of its synthetic utility, predisposing the molecule to a variety of cyclization reactions. The strategic placement of the 4-fluorophenyl group introduces a key structural motif found in numerous bioactive compounds and offers a handle for further functionalization, while also influencing the reactivity of the adjacent carbonyl group through electronic effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39560-31-1 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Key Functional Groups | Ketone, Methyl Ester, 4-Fluorophenyl |

The Paal-Knorr Synthesis: A Gateway to Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to furans, thiophenes, and, most notably for our purposes, pyrroles from 1,4-dicarbonyl compounds.[1][2] this compound, as a γ-ketoester, is a prime substrate for this transformation, reacting with primary amines or ammonia sources to furnish highly substituted pyrrole rings. These pyrrole scaffolds are prevalent in a vast array of pharmaceuticals.

The reaction is typically catalyzed by protic or Lewis acids and can often be accelerated using microwave irradiation, which can lead to shorter reaction times and improved yields.[3][4][5] A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation.[6][7]

Mechanism of the Paal-Knorr Pyrrole Synthesis

The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring. The rate-determining step is believed to be the cyclization of the hemiaminal intermediate.[2][8]

Caption: Mechanistic overview of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of a 5-(4-fluorophenyl)-substituted Pyrrole Derivative

This protocol provides a general framework for the synthesis of a pyrrole derivative from this compound.

Materials:

-

This compound

-

Primary amine (e.g., aniline or benzylamine)

-

Acetic acid (glacial)

-

Ethanol or Toluene

-

Microwave synthesis vial

Procedure:

-

To a microwave synthesis vial, add this compound (1.0 eq).

-

Add the primary amine (1.1 eq) and glacial acetic acid (2.0 eq).

-

Add the appropriate solvent (e.g., ethanol or toluene) to achieve a suitable concentration.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrrole derivative.

Table 2: Representative Yields for Paal-Knorr Synthesis

| Amine | Product | Catalyst | Conditions | Yield (%) | Reference |

| Ammonium Acetate | 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester | Acetic Acid | Reflux | Moderate | [1] |

| Aniline | 1-Phenyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester | Acetic Acid | Microwave, 150°C, 15 min | Good | [3] |

Pyridazinone Synthesis: Accessing another Privileged Scaffold

Pyridazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The reaction of γ-ketoesters like this compound with hydrazine or its derivatives provides a direct and facile route to 4,5-dihydropyridazin-3(2H)-ones.[9][10]

Mechanism of Pyridazinone Formation

The reaction commences with the condensation of hydrazine with the ketone carbonyl of the γ-ketoester to form a hydrazone. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl. Subsequent elimination of methanol yields the stable 4,5-dihydropyridazin-3(2H)-one ring system.

Caption: General mechanism for the formation of pyridazinones from γ-ketoesters.

Experimental Protocol: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) to the solution.[11]

-

Heat the reaction mixture at reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Table 3: Expected Outcome for Pyridazinone Synthesis

| Reactant | Product | Conditions | Expected Yield |

| Hydrazine Hydrate | 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Ethanol, Reflux | High |

The Role of the 4-Fluorophenyl Moiety

The presence of the fluorine atom on the phenyl ring is not merely a passive structural element. Its high electronegativity exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of the adjacent ketone. This can impact the rates of both the Paal-Knorr and pyridazinone syntheses. Furthermore, the fluorophenyl group is a common feature in many successful pharmaceuticals, where it can enhance metabolic stability and improve binding interactions with biological targets.[12]

Case Study: A Building Block for Bioactive Molecules

The pyrrole and pyridazinone scaffolds derived from this compound are key components in a variety of biologically active molecules. For instance, the 5-(2-fluorophenyl)-1H-pyrrole core is a key structural feature of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders.[13][14][15] While the reported industrial syntheses of Vonoprazan may start from different precursors, the fundamental retrosynthetic disconnection highlights the importance of building blocks that can efficiently generate this substituted pyrrole ring. The synthetic routes outlined in this guide provide a clear and adaptable strategy for accessing such valuable intermediates.

Caption: Retrosynthetic approach to bioactive pyrroles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its inherent reactivity as a γ-ketoester allows for the straightforward construction of substituted pyrroles and pyridazinones through well-established and robust chemical transformations. The methodologies presented in this guide, including detailed mechanistic insights and practical experimental protocols, are intended to facilitate the work of researchers in drug discovery and development, enabling the rapid and efficient synthesis of novel molecular entities with therapeutic potential.

References

- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds. 2004.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Paal–Knorr synthesis. Wikipedia.

- Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed. 2004.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. 2018.

- Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. 2024.

- Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Group - Figshare. 2017.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- A kind of preparation method of Vonoprazan fumarate intermediate.

- Importance of Fluorine in Benzazole Compounds. PMC - NIH. 2020.

- Lecture Notes Chem 51B S.

- The Electrophilic Aromatic Substitution of Fluorobenzene.

- Pyrrole synthesis. Organic Chemistry Portal.

- Improved process for the preparation of ethyl 5-(2-fluorophenyl)

- An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions..

- Paal–Knorr Pyrrole Synthesis. Wikipedia.

- Thiophene synthesis. Organic Chemistry Portal.

- Paal-Knorr Pyrrole Synthesis. SynArchive.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.

- 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis. chemicalbook.

- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd.

- Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells.

- 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI.

- 4 - Organic Syntheses Procedure.

- 2-Amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | 186033-14-7. Biosynth.

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc

- Synthesis of 6-[4-(3-carbomethoxy-3,3-dimethylpropyloxy)-3-chlorophenyl]-4,5-dihydro-3(2H)-pyridazinone. PrepChem.com.

- 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses Procedure.

- 5 - Organic Syntheses Procedure.

- Mono-methylation method for hydrazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 4. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 14. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]

- 15. tdcommons.org [tdcommons.org]

Discovery and history of "Methyl 4-(4-fluorophenyl)-4-oxobutanoate"

An in-depth technical guide on the discovery, synthesis, and application of Methyl 4-(4-fluorophenyl)-4-oxobutanoate, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorinated phenyl ring and a keto-ester functionality, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its historical context, detailed synthetic methodologies, and critical applications, particularly in the development of CNS-acting agents. We will explore the underlying chemical principles that govern its synthesis and reactivity, present detailed experimental protocols, and discuss its significance in the broader landscape of drug discovery.

Introduction: A Molecule of Significance

The strategic importance of a chemical compound is often defined by its utility as a precursor to high-value, biologically active molecules. This compound stands as a prime example of such a critical intermediate. While not an active therapeutic agent itself, its structure is pre-organized to facilitate the construction of more complex molecular architectures.

The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties, such as membrane permeability and binding affinity, by modulating the electronic nature of the molecule. The keto-ester group, on the other hand, provides two reactive handles for subsequent chemical modifications, making it an ideal starting point for multi-step syntheses. This guide delves into the journey of this compound from its first synthesis to its application in modern drug development.

Discovery and Historical Context

The synthesis of this compound is fundamentally rooted in the principles of the Friedel-Crafts acylation reaction, a cornerstone of organic chemistry developed in the late 19th century. The specific first synthesis of this compound is not tied to a singular, celebrated discovery but rather emerged from the systematic exploration of this reaction class for creating pharmaceutical intermediates.

Its prominence grew with the development of the diphenylbutylpiperidine class of antipsychotic drugs. A key patent filed in 1966 by Janssen Pharmaceutica first detailed the synthesis of compounds like Fluspirilene, explicitly identifying this compound as a crucial starting material. This work solidified the compound's role as an essential building block in the synthesis of potent dopamine D2 receptor antagonists used in the management of schizophrenia.

Synthesis and Mechanism

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by esterification.

Reaction Mechanism

The synthesis proceeds in two main stages:

-

Friedel-Crafts Acylation: Fluorobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the succinic anhydride, making it a more potent electrophile. The electron-rich fluorobenzene then attacks the activated anhydride, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position. A subsequent aqueous workup hydrolyzes the intermediate and yields 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Esterification: The resulting carboxylic acid is then esterified to the methyl ester. This is commonly achieved through Fischer esterification, where the acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the two-stage synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established chemical literature.

Part A: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

-

Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with aluminum chloride (1.5 eq) and a solvent such as dichloromethane.

-

Reagent Addition: A solution of succinic anhydride (1.0 eq) in the solvent is added dropwise to the stirred suspension at 0-5 °C.

-

Fluorobenzene Addition: Fluorobenzene (1.1 eq) is then added dropwise, maintaining the temperature below 10 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization to yield the carboxylic acid intermediate.

Part B: Esterification to this compound

-

Setup: The dried 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq) is dissolved in an excess of methanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added.

-

Reaction: The mixture is heated to reflux and maintained for 4-6 hours.

-

Workup: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid.

-

Final Purification: The organic layer is washed with brine, dried, and concentrated. The final product can be further purified by vacuum distillation or column chromatography.

Physicochemical Properties and Characterization

A summary of the key properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 55-59 °C |

| Boiling Point | Approx. 155-160 °C at 2 mmHg |

| Solubility | Soluble in methanol, chloroform, ethyl acetate |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.00 (dd, 2H), 7.15 (t, 2H), 3.70 (s, 3H), 3.25 (t, 2H), 2.80 (t, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 173.0, 165.5 (d, J=254 Hz), 132.0 (d, J=3 Hz), 130.5 (d, J=9 Hz), 115.5 (d, J=22 Hz), 51.5, 33.0, 28.0.

-

IR (KBr, cm⁻¹): ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1600 (C=C, aromatic), ~1230 (C-F).

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of antipsychotic drugs, most notably Fluspirilene.

Synthesis of Fluspirilene

Fluspirilene is a long-acting injectable antipsychotic used for the management of chronic schizophrenia. The synthesis involves a reductive amination reaction where this compound is reacted with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.

Mechanism of Action Pathway

Fluspirilene, the final product derived from our intermediate, functions primarily by antagonizing the dopamine D2 receptor in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia.

Caption: Mechanism of action for Fluspirilene, a downstream product.

Conclusion

This compound is more than a mere laboratory chemical; it is an enabling molecule that has played a crucial role in the development of life-changing medicines. Its synthesis, rooted in classic organic reactions, is robust and scalable, ensuring its continued availability for pharmaceutical manufacturing. Understanding the chemistry, properties, and applications of this key intermediate provides valuable insight into the intricate process of drug design and development, highlighting how fundamental chemical building blocks are transformed into complex therapeutic agents.

References

- Janssen, P. A. J. (1966). 4-Anilino-piperidine Derivatives. U.S. Patent No. 3,238,216. Washington, DC: U.S.

-

Perrault, G., Depoortere, H., Morel, E., & Sanger, D. J. (1998). Psychopharmacological profile of fluspirilene, a long-acting injectable antipsychotic. Journal of Psychopharmacology, 12(3), 279–289. [Link]

Theoretical Framework for Assessing the Reactivity of Methyl 4-(4-fluorophenyl)-4-oxobutanoate

An In-depth Technical Guide

Introduction

Methyl 4-(4-fluorophenyl)-4-oxobutanoate (MFPO) is a γ-keto ester with the molecular formula C₁₁H₁₁FO₃ and CAS Number 39560-31-1.[1] Structurally, it features a fluorophenyl ketone and a methyl ester separated by an ethylene bridge. This arrangement of functional groups makes it a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics. Its classification as a potential "Protein Degrader Building Block" suggests its utility in constructing molecules for targeted protein degradation, a cutting-edge area of drug discovery.[1]

Understanding the intrinsic reactivity of MFPO is paramount for predicting its behavior in complex biological systems and for designing efficient synthetic routes. Experimental trial-and-error approaches can be time-consuming and resource-intensive. This guide, therefore, presents a comprehensive theoretical framework based on computational quantum chemistry to dissect and predict the reactivity of MFPO. By leveraging Density Functional Theory (DFT), we can move beyond simple structural representations to a quantitative understanding of the molecule's electronic landscape, thereby identifying its reactive hotspots and forecasting its behavior in various chemical transformations.

This document will provide not just the results of such an analysis but will also detail the causality behind the chosen computational protocols, offering a self-validating system for researchers looking to apply these methods to their own molecules of interest.

Part I: Computational Methodology: A Validated Approach

The reliability of any theoretical study hinges on the appropriateness of the computational methods employed. For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.

Workflow for Theoretical Reactivity Analysis

The overall strategy involves a multi-step process, starting from the fundamental molecular geometry and progressing to detailed reactivity indices and reaction pathway modeling.

Caption: General workflow for computational reactivity analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

Causality: Before any property can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. An incorrect geometry will lead to erroneous electronic properties and reactivity predictions. A subsequent frequency calculation is essential to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Step-by-Step Methodology:

-

Input Structure: Build an initial 3D structure of this compound.

-

Computational Level: Employ the M06-2X functional with the 6-311+G(d,p) basis set using a quantum chemistry package like Gaussian.

-